molecular formula C18H15ClN2OS B259193 N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide

N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide

Cat. No. B259193
M. Wt: 342.8 g/mol
InChI Key: NHXVRUQOFRMFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide, also known as CBX-8, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBX-8 belongs to the class of thiazole-containing compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Mechanism of Action

The mechanism of action of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. For instance, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Moreover, this compound has been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has several advantages for laboratory experiments, including its high purity and stability, which make it suitable for various assays and experiments. Moreover, this compound has been shown to have low toxicity and good bioavailability, which are desirable properties for a potential therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide, including the elucidation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various diseases. Moreover, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the development of this compound derivatives with improved properties and efficacy may lead to the discovery of new drugs for the treatment of cancer and other diseases.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Moreover, this compound has been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases. The future research on this compound may lead to the discovery of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide involves the reaction of 3-chlorobenzylamine with 2-bromoacetic acid to form 5-(3-chlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then coupled with 4-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield this compound.

Scientific Research Applications

N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.

properties

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C18H15ClN2OS/c1-12-5-7-14(8-6-12)17(22)21-18-20-11-16(23-18)10-13-3-2-4-15(19)9-13/h2-9,11H,10H2,1H3,(H,20,21,22)

InChI Key

NHXVRUQOFRMFJC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.